5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS No.: 72816-14-9
Cat. No.: VC21296873
Molecular Formula: C9H7N5
Molecular Weight: 185.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72816-14-9 |
---|---|
Molecular Formula | C9H7N5 |
Molecular Weight | 185.19 g/mol |
IUPAC Name | 5-amino-1-pyridin-2-ylpyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-3-1-2-4-12-8/h1-4,6H,11H2 |
Standard InChI Key | GFILBPUBXBGRHW-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)N2C(=C(C=N2)C#N)N |
Canonical SMILES | C1=CC=NC(=C1)N2C(=C(C=N2)C#N)N |
Introduction
Synthetic Methodologies
Laboratory Preparation Routes
The synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-cyanopyridine with hydrazine derivatives under controlled conditions. A common synthetic approach includes the cyclization of 2-cyanopyridine with hydrazine hydrate in the presence of a base such as sodium ethoxide. This reaction is typically conducted under reflux conditions, facilitating the formation of the desired pyrazole ring structure.
By analogy with similar compounds in the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile family, another potential synthetic route might involve the reaction of (ethoxymethylene)malononitrile with an appropriate hydrazine derivative. In related compounds, this reaction proceeds via a Michael-type addition followed by cyclization to form the pyrazole ring with high regioselectivity .
The synthesis typically follows this general reaction pathway:
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Nucleophilic attack by the hydrazine derivative on the appropriate precursor
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Formation of an intermediate hydrazide
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Intramolecular cyclization to form the pyrazole ring
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Rearrangement to yield the final 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile product
Reaction Conditions and Optimization
The reaction conditions play a crucial role in the successful synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile. Based on studies of similar compounds, the choice of solvent significantly impacts both yield and selectivity. For analogous compounds, ethanol has been demonstrated to be an effective solvent, providing good to excellent yields under reflux conditions .
Maintaining an inert atmosphere (typically nitrogen) during the reaction is important to prevent side reactions and oxidation of sensitive intermediates. The reaction time also requires optimization, with reflux conditions typically maintained for several hours to ensure complete conversion .
The purification of the synthesized product generally involves column chromatography using appropriate solvent systems (such as hexane/ethyl acetate gradients) to separate the desired product from reaction by-products and unreacted starting materials.
Chemical Reactivity Profile
Principal Reaction Types
5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can participate in various chemical reactions due to its multiple functional groups. The compound's reactivity is primarily centered around three key functional groups: the amino group, the nitrile group, and the heterocyclic nitrogen atoms.
The compound undergoes several important reaction types:
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide. These reactions typically target the amino group or the heterocyclic system.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the nitrile group to an amine functionality, expanding the compound's derivatization potential.
Applications in Scientific Research
Medicinal Chemistry Applications
In medicinal chemistry, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile serves as a valuable scaffold for the development of bioactive compounds. The compound and its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The pyrazole core present in this compound is found in numerous pharmaceuticals, making it a candidate of interest for drug discovery programs.
The compound's ability to interact with enzymes and receptors through its multiple functional groups makes it particularly interesting for target-based drug design. The amino and nitrile groups provide opportunities for hydrogen bonding with target proteins, while the heterocyclic system offers a rigid scaffold that can be optimized for specific binding pockets.
Role as a Chemical Building Block
One of the most significant applications of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is its use as a building block for the synthesis of more complex heterocyclic compounds. The presence of the amino and nitrile groups provides reactive sites for further chemical transformations, allowing the molecule to serve as an intermediate in the preparation of various derivatives with tailored properties.
Studies on similar compounds in the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile family have demonstrated their utility as key intermediates in the development of heterocycles with applications in both academic research and industrial settings .
Mechanism of Biological Action
Molecular Interactions
The biological activity of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is likely mediated through its interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various interaction types. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors like GABA receptors, leading to various biological effects.
The compound's ability to participate in hydrogen bonding (through its amino group, nitrile functionality, and heterocyclic nitrogens) and π-π interactions (through its aromatic rings) contributes to its capacity to bind to protein targets. These interactions can lead to changes in protein conformation or function, resulting in downstream biological effects.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is crucial for optimizing its biological properties for specific applications. By comparing this compound with structurally similar molecules, researchers can identify the structural features that contribute to particular biological activities.
Comparative Analysis with Similar Compounds
Structural Analogues
5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile shares structural similarities with several other compounds, but its specific substitution pattern imparts unique properties. Some notable structural analogues include:
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5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: Differs by having a phenyl ring instead of a pyridine ring at the N1 position
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5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile: Contains a fluorophenyl substituent instead of a pyridine
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5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile: Features a methoxyphenyl group in place of the pyridine
These structural variations can lead to differences in physicochemical properties, reactivity, and biological activities, making comparative studies valuable for understanding structure-function relationships.
Property Comparison
The table below compares key properties of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile with selected analogues:
Compound | N1 Substituent | Key Features | Relative Polarity |
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5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | Pyridin-2-yl | Basic pyridine nitrogen, additional H-bond acceptor | Higher |
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Phenyl | No additional heteroatoms in N1 substituent | Lower |
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 4-Fluorophenyl | Contains electron-withdrawing fluoro group | Moderate |
5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | 4-Methoxyphenyl | Contains electron-donating methoxy group | Moderate |
Analytical Characterization
Spectroscopic Properties
The structure of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can be confirmed and analyzed using various spectroscopic techniques. By analogy with similar compounds, the following spectroscopic characteristics would be expected:
NMR Spectroscopy: 1H NMR would show signals corresponding to the pyridine protons (typically in the range of 7.0-8.5 ppm) and the amino group protons (typically appearing as a broad singlet around 4.5-5.0 ppm). 13C NMR would display signals for the carbons in both ring systems and the distinctive signal for the nitrile carbon (typically around 115-120 ppm) .
IR Spectroscopy: Characteristic absorption bands would include the NH2 stretching (around 3300-3500 cm-1), C≡N stretching (around 2200-2240 cm-1), and various bands associated with the aromatic rings.
Mass Spectrometry: Mass spectrometric analysis would provide the molecular weight confirmation and fragmentation pattern characteristic of the structure.
Chromatographic Analysis
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